Ethyl 2-(hydroxymethyl)acrylate
Overview
Description
Ethyl 2-(hydroxymethyl)acrylate: An Overview
Introduction Ethyl 2-(hydroxymethyl)acrylate is a compound with diverse applications in polymer chemistry and material science.
Synthesis Analysis
- Arfaoui and Amri (2009) describe a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, leading to the synthesis of ethyl 2-[(alkylamino)(cyano)methyl] acrylates and the first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate (Arfaoui & Amri, 2009).
- Byun, Reddy, and Bittman (1994) developed an improved synthesis of ethyl α-(bromomethyl)acrylate via formaldehyde addition to ethyl acrylate (Byun et al., 1994).
Molecular Structure Analysis
- The molecular structure of ethyl 2-(hydroxymethyl)acrylate is characterized by its acrylate group and hydroxymethyl functional group.
Chemical Reactions and Properties
- Kohsaka et al. (2015) studied the radical polymerization of ethyl α-(aminomethyl)acrylate, noting its subsequent ester-amide exchange reactions and pH/temperature responsiveness in aqueous media (Kohsaka et al., 2015).
Physical Properties Analysis
- Physical properties of derivatives of ethyl 2-(hydroxymethyl)acrylate, such as poly(2-ethylhexyl acrylate), include a glass transition temperature (Tg) and decomposition temperature, as explored by Wang Hongdan (2010) (Wang Hongdan, 2010).
Chemical Properties Analysis
- Grassie, Speakman, and Davis (1971) analyzed the thermal degradation of poly(ethyl acrylate) and related acrylates, revealing insights into the major and minor gaseous products as well as the alcohol production and its autocatalytic properties (Grassie et al., 1971).
Scientific Research Applications
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Polymer Science
- Ethyl 2-(hydroxymethyl)acrylate can be used in the synthesis of polymers . Acrylate polymers exhibit very interesting properties such as high Tg values, attractive mechanical properties, thermal stabilities, and transparency . These properties allow their utilization for various applications .
- The specific methods of application or experimental procedures would depend on the type of polymer being synthesized and the desired properties of the final product .
- The outcomes obtained would also vary depending on the specific application of the polymer. For example, they might be used in textiles, electronics, toys, and packaging for food .
-
Biomedical Applications
- A similar compound, 2-hydroxyethyl methacrylate (HEMA), is widely used in dental adhesive systems and in its polymeric forms in numerous biomedical applications .
- The outcomes obtained would depend on the specific biomedical application. For example, in dental adhesive systems, the use of HEMA can improve the bond strength between the tooth and the dental restoration .
-
Hydrogel Production
- Ethyl 2-(hydroxymethyl)acrylate can be used in the production of hydrogels . Hydrogels are highly absorbent materials that can retain large amounts of water .
- The production of hydrogels typically involves the polymerization of the acrylate monomer in the presence of a crosslinking agent .
- Hydrogels have a wide range of applications, particularly in the biomedical field. They can be used in wound dressings, contact lenses, drug delivery systems, and other biomedical applications .
-
Synthesis of Aza Inhibitors and Antitumor Agents
- Ethyl 2-(hydroxymethyl)acrylate can be used for the synthesis of aza inhibitors and some potential antitumor agents .
- The specific methods of application or experimental procedures would depend on the type of aza inhibitor or antitumor agent being synthesized .
- The outcomes obtained would depend on the specific application of the aza inhibitor or antitumor agent. For example, they might be used in the treatment of certain types of cancer .
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Organic Building Blocks
- Ethyl 2-(hydroxymethyl)acrylate is used as an organic building block . Organic building blocks are used in a wide range of applications, including the synthesis of complex organic molecules .
- The specific methods of application or experimental procedures would depend on the type of organic molecule being synthesized .
- The outcomes obtained would depend on the specific application of the organic molecule. For example, they might be used in the development of pharmaceuticals, agrochemicals, or materials .
-
Chemical Synthesis
- Ethyl 2-(hydroxymethyl)acrylate can be used in chemical synthesis . It can be used as a starting material or intermediate in the synthesis of a wide range of chemicals .
- The specific methods of application or experimental procedures would depend on the type of chemical being synthesized .
- The outcomes obtained would depend on the specific application of the chemical. For example, they might be used in the production of dyes, resins, pharmaceuticals, or other chemicals .
Safety And Hazards
Ethyl 2-(hydroxymethyl)acrylate is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 . It is advised to avoid ingestion and inhalation, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing . It should be kept away from open flames, hot surfaces, and sources of ignition .
Relevant Papers
Ethyl 2-(hydroxymethyl)acrylate is used for the synthesis of aza inhibitors and some potential antitumor agents . It is also used in the field of material synthesis for the production of various types of polymers, such as hydrogels, coatings, adhesives, and thermosets . A regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines is described to give ethyl 2-[(alkylamino)(cyano)methyl] acrylates in good yields . The conversion of allyl bromide in the presence of TEAF leads to the first synthesis of ethyl 3-cyano-2-(hydroxymethyl)acrylate .
properties
IUPAC Name |
ethyl 2-(hydroxymethyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGAXBISYRORDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30638-89-2 | |
Record name | 2-Propenoic acid, 2-(hydroxymethyl)-, ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30638-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00143108 | |
Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(hydroxymethyl)acrylate | |
CAS RN |
10029-04-6 | |
Record name | Ethyl 2-(hydroxymethyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10029-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010029046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(Hydroxymethyl)acrylate (stabilized with HQ) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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